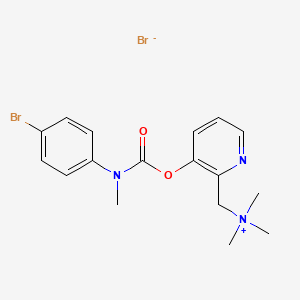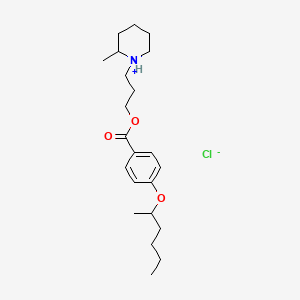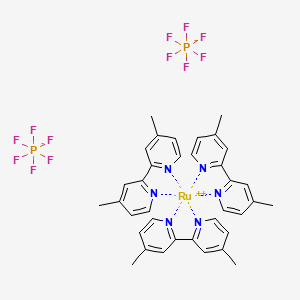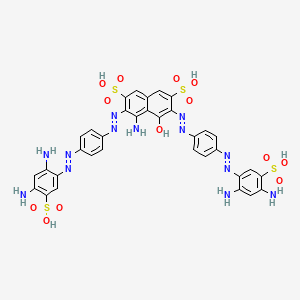
2,7-Naphthalenedisulfonic acid, 4-amino-3,6-bis((4-((2,4-diamino-5-sulfophenyl)azo)phenyl)azo)-5-hydroxy-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,7-Naphthalenedisulfonic acid, 4-amino-3,6-bis((4-((2,4-diamino-5-sul fophenyl)azo)phenyl)azo)-5-hydroxy- is a complex organic compound with a molecular formula of C34H29N13O7S2[_{{{CITATION{{{1{2,7-Naphthalenedisulfonic acid, 4-amino-3,6-bis [2- [4- [2- (2,4 ](https://cdxappsepagov/oms-substance-registry-services/substance-details/142695){{{CITATION{{{_1{2,7-Naphthalenedisulfonic acid, 4-amino-3,6-bis [2- [4- 2- (2,4 ....
准备方法
Synthetic Routes and Reaction Conditions: The compound is synthesized through a multi-step process involving diazotization and azo coupling reactions. The starting materials typically include naphthalenedisulfonic acid, 2,4-diaminobenzenesulfonic acid, and 3-aminophenol. The reaction conditions involve maintaining specific temperatures and pH levels to ensure the formation of the desired azo bonds.
Industrial Production Methods: In an industrial setting, the compound is produced in large batches using continuous flow reactors. The process involves precise control of reaction parameters to achieve high yields and purity. The final product is often purified through recrystallization or other suitable methods to remove impurities.
化学反应分析
Types of Reactions: The compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_3{2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-3,6-bis[[4-[2 ....
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like sodium dithionite are employed.
Substitution: Various nucleophiles and electrophiles are used depending on the specific substitution reaction.
Major Products Formed:
Oxidation: Formation of sulfonyl groups.
Reduction: Reduction of azo bonds to amine groups.
Substitution: Introduction of different functional groups.
科学研究应用
The compound finds applications in various fields, including chemistry, biology, medicine, and industry[_{{{CITATION{{{_3{2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-3,6-bis[[4-[2 ....
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions[_{{{CITATION{{{3{2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-3,6-bis[[4-[[2 ...](https://www.chemspider.com/Chemical-Structure.13657666.html). Biology: The compound is utilized in biological staining and imaging techniques[{{{CITATION{{{3{2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-3,6-bis[[4-[[2 ...](https://www.chemspider.com/Chemical-Structure.13657666.html). Medicine: {{{CITATION{{{3{2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-3,6-bis[[4-[[2 ...](https://www.chemspider.com/Chemical-Structure.13657666.html). Industry: The primary use of the compound is as a synthetic dye in textiles, leather, and paper industries[{{{CITATION{{{_1{2,7-Naphthalenedisulfonic acid, 4-amino-3,6-bis [2- [4- 2- (2,4 ....
作用机制
The compound exerts its effects through its interaction with molecular targets and pathways. The azo bonds and sulfonic acid groups play a crucial role in its mechanism of action. The specific pathways involved depend on the application, such as binding to cellular receptors in biological systems or acting as a catalyst in chemical reactions.
相似化合物的比较
Direct Blue 6
Direct Red 28
Direct Yellow 11
Uniqueness: 2,7-Naphthalenedisulfonic acid, 4-amino-3,6-bis((4-((2,4-diamino-5-sul fophenyl)azo)phenyl)azo)-5-hydroxy- is unique due to its complex structure and the presence of multiple azo and sulfonic acid groups, which contribute to its diverse applications and reactivity.
属性
CAS 编号 |
73944-13-5 |
|---|---|
分子式 |
C34H29N13O13S4 |
分子量 |
955.9 g/mol |
IUPAC 名称 |
4-amino-3,6-bis[[4-[(2,4-diamino-5-sulfophenyl)diazenyl]phenyl]diazenyl]-5-hydroxynaphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C34H29N13O13S4/c35-20-11-22(37)26(61(49,50)51)13-24(20)44-40-16-1-5-18(6-2-16)42-46-32-28(63(55,56)57)9-15-10-29(64(58,59)60)33(34(48)30(15)31(32)39)47-43-19-7-3-17(4-8-19)41-45-25-14-27(62(52,53)54)23(38)12-21(25)36/h1-14,48H,35-39H2,(H,49,50,51)(H,52,53,54)(H,55,56,57)(H,58,59,60) |
InChI 键 |
FXXFIMKBSJLZJX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1N=NC2=CC(=C(C=C2N)N)S(=O)(=O)O)N=NC3=C(C4=C(C(=C(C=C4C=C3S(=O)(=O)O)S(=O)(=O)O)N=NC5=CC=C(C=C5)N=NC6=CC(=C(C=C6N)N)S(=O)(=O)O)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(Dimethylamino)methyl]-2-methylphenol](/img/structure/B15347928.png)
![2-[[4-[(2,5-Dichlorophenyl)azo]-3-methylphenyl]ethylamino]ethanol](/img/structure/B15347930.png)
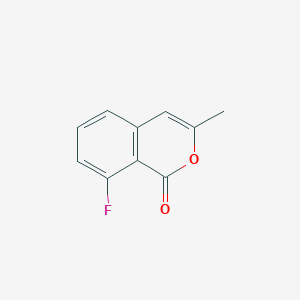
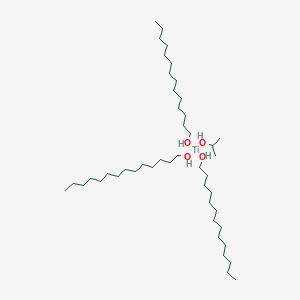
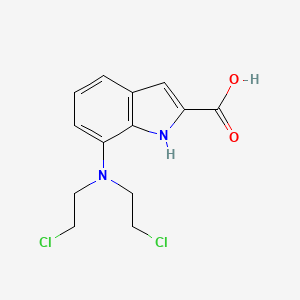
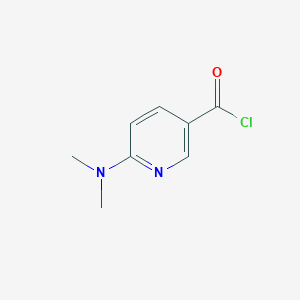
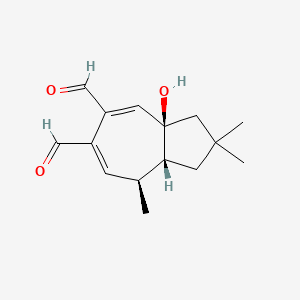


![1-(Diethylamino)-3-[2-(diethylamino)-1-[[(2-ethylpentyl)oxy]methyl]ethoxy]propan-2-OL dihydrochloride](/img/structure/B15347974.png)
